molecular formula C17H12Cl2N2O2 B12909658 Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate CAS No. 6332-49-6

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate

Cat. No.: B12909658
CAS No.: 6332-49-6
M. Wt: 347.2 g/mol
InChI Key: QUVNSBLXJVWUEY-UHFFFAOYSA-N
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Description

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C17H12Cl2N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with chlorine atoms and a pyridine ring, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 6,8-dichloro-2-(pyridin-4-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

6332-49-6

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

ethyl 6,8-dichloro-2-pyridin-4-ylquinoline-4-carboxylate

InChI

InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-9-15(10-3-5-20-6-4-10)21-16-12(13)7-11(18)8-14(16)19/h3-9H,2H2,1H3

InChI Key

QUVNSBLXJVWUEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

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